N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}acetamide N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1227694-86-1
VCID: VC0123737
InChI: InChI=1S/C13H16N2O2/c1-10(16)14-12-6-4-5-11(9-12)13(17)7-8-15(2)3/h4-9H,1-3H3,(H,14,16)/b8-7+
SMILES: CC(=O)NC1=CC=CC(=C1)C(=O)C=CN(C)C
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol

N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}acetamide

CAS No.: 1227694-86-1

Reference Standards

VCID: VC0123737

Molecular Formula: C13H16N2O2

Molecular Weight: 232.28 g/mol

N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}acetamide - 1227694-86-1

CAS No. 1227694-86-1
Product Name N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}acetamide
Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
IUPAC Name N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]acetamide
Standard InChI InChI=1S/C13H16N2O2/c1-10(16)14-12-6-4-5-11(9-12)13(17)7-8-15(2)3/h4-9H,1-3H3,(H,14,16)/b8-7+
Standard InChIKey AIWCFDGABJPHDI-BQYQJAHWSA-N
Isomeric SMILES CC(=O)NC1=CC=CC(=C1)C(=O)/C=C/N(C)C
SMILES CC(=O)NC1=CC=CC(=C1)C(=O)C=CN(C)C
Canonical SMILES CC(=O)NC1=CC=CC(=C1)C(=O)C=CN(C)C
Synonyms N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-acetamide
PubChem Compound 11183866
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator